tert-Butyl propylcarbamate

Physicochemical Property Prediction Lipophilicity Medicinal Chemistry

tert-Butyl propylcarbamate (CAS 105678-25-9), also known as N-Boc-propylamine, is a foundational aliphatic carbamate building block belonging to the tert-butoxycarbonyl (Boc)-protected amine class. With the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol, it is commercially available in high purity (typically ≥95% to 97%).

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS No. 105678-25-9
Cat. No. B022193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl propylcarbamate
CAS105678-25-9
SynonymsCarbamic acid, propyl-, 1,1-dimethylethyl ester (9CI)
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCCNC(=O)OC(C)(C)C
InChIInChI=1S/C8H17NO2/c1-5-6-9-7(10)11-8(2,3)4/h5-6H2,1-4H3,(H,9,10)
InChIKeyVBUWHAJDOUIJMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl Propylcarbamate (CAS 105678-25-9): A Benchmark N-Boc-Propylamine Synthon for Organic and Medicinal Chemistry


tert-Butyl propylcarbamate (CAS 105678-25-9), also known as N-Boc-propylamine, is a foundational aliphatic carbamate building block belonging to the tert-butoxycarbonyl (Boc)-protected amine class . With the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol, it is commercially available in high purity (typically ≥95% to 97%) . This compound serves as a versatile intermediate in organic synthesis, providing a stable, acid-labile protecting group strategy for the introduction of the propylamine moiety into more complex molecular architectures .

Why Generic Substitution of tert-Butyl Propylcarbamate (CAS 105678-25-9) is Not Advisable in Critical Applications


While N-Boc-protected amines share a common deprotection mechanism, direct substitution with analogs like N-Boc-methylamine or N-Boc-ethylamine is rarely a trivial exercise. The specific physicochemical properties, particularly the calculated partition coefficient (XLogP3) and topological polar surface area (TPSA), are unique to tert-butyl propylcarbamate (CAS 105678-25-9) and directly impact its behavior in reaction media and during purification [1]. Furthermore, the compound's established role as a specific intermediate for synthesizing labeled lysergamide metabolites for analytical chemistry provides a verified application that generic alternatives cannot reliably fulfill without extensive revalidation of synthetic routes and analytical protocols [2].

Quantitative Differentiation Evidence for tert-Butyl Propylcarbamate (CAS 105678-25-9) Against Key Comparators


Comparative Physicochemical Profile: XLogP3 and TPSA of tert-Butyl Propylcarbamate vs. N-Boc-Methylamine

The predicted lipophilicity (XLogP3) of tert-butyl propylcarbamate is 1.8, which is significantly higher than that of the shorter-chain analog tert-butyl methylcarbamate, which has a reported XLogP3 of approximately 0.7 . This difference in calculated lipophilicity is crucial for predicting compound behavior in biological systems and during reverse-phase chromatographic purification. Additionally, the topological polar surface area (TPSA) is 38.3 Ų, which influences membrane permeability .

Physicochemical Property Prediction Lipophilicity Medicinal Chemistry

Defined Application: tert-Butyl Propylcarbamate as a Crucial Intermediate in Lysergamide Metabolite Synthesis

tert-Butyl propylcarbamate is explicitly cited as a key intermediate for synthesizing 2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide-d3, a deuterium-labeled analogue of a major lysergamide metabolite used as an internal standard in analytical chemistry [1]. This application is highly specific and relies on the precise propyl carbamate structure. Substitution with a different N-alkyl chain would not yield the correct internal standard for this validated analytical method .

Analytical Chemistry Isotopic Labeling Metabolite Synthesis

Class-Level Orthogonality and Acid-Labile Stability: tert-Butyl Propylcarbamate in Complex Synthetic Schemes

As a member of the N-Boc-protected amine class, tert-butyl propylcarbamate provides the well-characterized orthogonal stability profile of the Boc group: it is stable to nucleophiles and bases but is cleanly cleaved under acidic conditions (e.g., TFA, HCl) [1]. This allows for its use in synthetic sequences where other protecting groups, such as base-labile Fmoc, are also present [2].

Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Optimal Research and Industrial Application Scenarios for tert-Butyl Propylcarbamate (CAS 105678-25-9)


Synthesis of Isotopically Labeled Internal Standards for Quantitative Bioanalysis

Laboratories developing and validating LC-MS/MS methods for the quantification of lysergamide metabolites should prioritize tert-butyl propylcarbamate (CAS 105678-25-9) for the synthesis of the deuterated internal standard 2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide-d3. Its specific structure is essential for this established application, ensuring analytical method integrity and regulatory compliance .

Medicinal Chemistry Programs Requiring Lipophilic N-Propyl Moieties

For medicinal chemistry campaigns where a target molecule requires a lipophilic propylamine side chain (e.g., to improve membrane permeability or target engagement), tert-butyl propylcarbamate is the reagent of choice. Its XLogP3 value of 1.8 provides a quantitative basis for selection over less lipophilic analogs like N-Boc-methylamine (XLogP3 ≈ 0.7) . This allows for more precise tuning of a drug candidate's physicochemical properties.

Multi-Step Organic Synthesis Employing Orthogonal Protecting Group Strategies

In complex synthetic sequences involving multiple amines, the use of tert-butyl propylcarbamate (CAS 105678-25-9) enables an orthogonal protection strategy. The Boc group provides stability during base-mediated reactions, allowing for the selective manipulation of other functional groups (e.g., those protected with the base-labile Fmoc group) before the final acidic deprotection step to reveal the free propylamine .

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